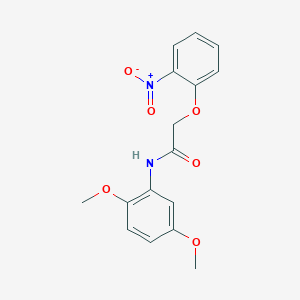![molecular formula C15H17N3O2 B5568298 4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)
4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions:
- Pyridazinone derivatives like 4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide have been utilized in the synthesis of complex organic compounds. For instance, Mohammed, Vishwakarma, and Bharate (2015) explored the iodine-catalyzed synthesis of quinazolin-4(3H)-ones, showcasing the role of pyridazinone derivatives in facilitating such reactions (Mohammed, Vishwakarma, & Bharate, 2015).
- Kalai et al. (2021) conducted a study on a new pyridazinone derivative, demonstrating its use in spectroscopic studies and theoretical calculations, which are crucial in understanding the molecular structure and reactivity of such compounds (Kalai et al., 2021).
Biological and Pharmaceutical Applications:
- Pyridaben, a derivative related to pyridazinone, was developed as an acaricide due to its efficacy and safety. Hirata et al. (1995) detailed its discovery, synthesis, and biological properties, highlighting the chemical's utility in pest control (Hirata, Kawamura, Kudo, & Igarashi, 1995).
- Desai and colleagues (2013) synthesized and screened various thiazolidin-4-one derivatives incorporating the thiazole ring for antimicrobial properties, indicating the potential of pyridazinone derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Material Science and Environmental Applications:
- In the field of materials science, pyridazinone derivatives have been explored for their potential use in optoelectronic devices. Hajduk et al. (2010) compared the optical properties of polyoxadiazoles with CF3 groups, which can be relevant for developing new materials with specific optical properties (Hajduk, Jarka, Weszka, Brumǎ, Jurusik, Chwastek, & Mańskowski, 2010).
- Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide (a benzamide derivative) using TiO2-loaded adsorbent supports, demonstrating the environmental applications of such compounds in degrading pollutants (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Zukünftige Richtungen
The future directions for “4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide” and its derivatives could involve further exploration of their pharmacological activities and potential applications in medicine and other fields. As these compounds are less common in the literature than other diazines, there is ample opportunity for novel research .
Eigenschaften
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-10-16-15(19)12-5-7-13(8-6-12)20-14-9-4-11(2)17-18-14/h4-9H,3,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKIYIZCKRTPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)


![4-fluoro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B5568266.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)
![piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![2-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B5568315.png)
